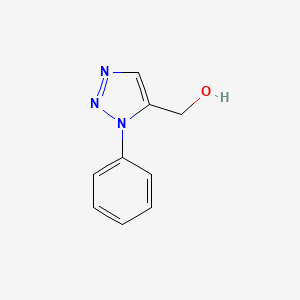
1-Amino-2-(1-methylpiperidin-4-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Amino-2-(1-methylpiperidin-4-yl)propan-2-ol” is a chemical compound with the molecular formula C9H20N2O . It has a molecular weight of 172.27 . The compound is typically stored at room temperature and is available in oil form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H20N2O/c1-9(12,7-10)8-3-5-11(2)6-4-8/h8,12H,3-7,10H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is an oil that is stored at room temperature . It has a molecular weight of 172.27 .Aplicaciones Científicas De Investigación
Synthesis and Corrosion Inhibition
Tertiary amines, including compounds similar to 1-Amino-2-(1-methylpiperidin-4-yl)propan-2-ol, have been synthesized and evaluated for their inhibitive performance on carbon steel corrosion. These compounds, acting as anodic inhibitors, form a protective layer on metal surfaces, thereby retarding anodic dissolution. The effectiveness of these inhibitors has been demonstrated through various electrochemical measurements, showing promise in corrosion protection applications (Gao, Liang, & Wang, 2007).
Fluorescent Sensing and Bacterial Imaging
Research on derivatives closely related to this compound has led to the development of fluorescent sensors for selective detection of ions such as aluminum. These sensors, upon binding with specific ions, exhibit an "OFF-ON" fluorescence response, making them useful for environmental monitoring and biological applications, including bacterial cell imaging (Yadav & Singh, 2018).
Catalytic Applications and Organic Synthesis
The compound and its analogs have been explored for their roles in catalytic applications, including the hydrodenitrogenation of nitrogen-containing compounds. This process is crucial for the conversion of crude oil into cleaner fuels, where the compound acts as an intermediate or catalyst in facilitating the removal of nitrogen (Egorova, Zhao, Kukula, & Prins, 2002).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been synthesized and tested for their potential as Src kinase inhibitors and anticancer agents. This reflects the compound's utility in developing therapeutic agents targeting specific cellular mechanisms (Sharma et al., 2010).
Material Science and Polymer Synthesis
In material science, the compound's derivatives have been utilized in the synthesis of polymers with specific properties, such as endosomolytic polymers. These materials have applications in drug delivery systems, highlighting the versatility of this compound in contributing to the development of advanced materials with potential biomedical applications (Ferruti et al., 2000).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
1-amino-2-(1-methylpiperidin-4-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-9(12,7-10)8-3-5-11(2)6-4-8/h8,12H,3-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMIDHXVZUSUQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1CCN(CC1)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate](/img/structure/B2617201.png)

![5-Bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzaldehyde](/img/structure/B2617203.png)



![2-[2-(2-Morpholin-4-ylethoxy)ethoxy]ethanol](/img/structure/B2617212.png)

amino]acetic acid](/img/structure/B2617218.png)
![N-(tert-butyl)-2-phenylimidazo[2,1-b][1,3]benzothiazol-3-amine](/img/structure/B2617219.png)
![2-{[1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazol-2-yl]thio}-N-1-naphthylacetamide](/img/structure/B2617220.png)
![N-(1,1-Dioxo-7-oxa-1lambda6-thiaspiro[3.5]nonan-3-yl)-N-methylprop-2-enamide](/img/structure/B2617221.png)

